3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine - 2640889-42-3

3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine

Catalog Number: EVT-6609867
CAS Number: 2640889-42-3
Molecular Formula: C22H25N3O4S
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: L-371,257 is an oxytocin antagonist. [] It has been investigated as a potential therapeutic agent for conditions associated with oxytocin dysregulation.

Relevance: Although L-371,257 does not share the same core structure as 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, its modification at the acetylpiperidine terminus to incorporate pyridine N-oxide groups, as described in the development of L-372,662, highlights the relevance of exploring different heterocyclic substitutions within related chemical space. This suggests that modifications to the pyridine and oxazole rings, as well as the sulfonyl linker in the target compound, could be explored to modulate its pharmacological properties. []

L-372,662

Compound Description: L-372,662 is a potent and orally active oxytocin antagonist. [] It exhibits improved pharmacokinetics and oral bioavailability compared to its predecessor, L-371,257. L-372,662 has shown efficacy in preclinical models and was investigated as a potential treatment for preterm labor and other conditions. []

Relevance: L-372,662 features a pyridine N-oxide moiety, a structural element that was explored as a modification of the earlier oxytocin antagonist L-371,257. [] This structural similarity highlights the potential significance of the pyridine N-oxide group in modulating activity and pharmacokinetic properties within this class of compounds. This suggests that exploring modifications around the pyridine ring of 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, including the introduction of N-oxide derivatives, could be a viable strategy for optimizing its biological profile.

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a potent and selective inhibitor of the histone methyltransferase EZH2, currently in Phase I clinical trials for B-cell lymphoma. []

Relevance: Although CPI-1205 possesses a distinct core structure compared to 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, both compounds share a piperidine ring with substitutions at the 4-position. [] This structural similarity suggests that exploring modifications to the substituent on the piperidine ring of the target compound could be a viable strategy for influencing its biological activity.

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)

Compound Description: MTEP is a selective antagonist of the metabotropic glutamate receptor 5 (mGlu5) receptor. It has been investigated for its potential in treating various neurological and psychiatric disorders, including Parkinson's disease. [, ]

Relevance: MTEP contains a thiazole ring, which is a five-membered heterocycle with one sulfur and one nitrogen atom, while the target compound 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, contains an oxazole ring, which is also a five-membered heterocycle with one oxygen and one nitrogen atom. [, ] These heterocycles share structural similarities, indicating that modifications or replacements within this portion of the molecule could be explored to investigate their impact on biological activity.

[3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (methoxymethyl-MTEP)

Compound Description: Methoxymethyl-MTEP is a potent and selective antagonist for mGlu5 receptors and serves as a useful radioligand for labeling and studying mGlu5 receptors in rodent brains in vitro and in vivo. []

Relevance: methoxymethyl-MTEP incorporates a thiazole ring, similar to MTEP. [] This structural feature is noteworthy because it is also present in the target compound, 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine. Comparing the structure-activity relationships of these compounds could provide insights into the role of the thiazole ring and guide modifications to the target compound for optimizing its interactions with potential biological targets.

2-Chloro-5-hydroxyphenylglycine (CHPG)

Compound Description: CHPG is an mGlu5 receptor agonist that is commonly used as a pharmacological tool to investigate the role of mGlu5 receptors in various physiological and pathological processes. []

Relevance: Although structurally distinct from 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, CHPG's activity as an mGlu5 receptor agonist highlights the potential relevance of this receptor as a target. [] Investigating whether the target compound or its analogs interact with mGlu5 receptors could provide valuable insights into their mechanism of action and potential therapeutic applications.

4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate (Compound 5)

Compound Description: Compound 5 is an organic salt that was synthesized via a retro-Claisen reaction. [] It exhibits a layered structure in its crystal form and has been investigated for its potential as a carbonic anhydrase I inhibitor. []

Relevance: Compound 5 features a pyridine ring, also present in 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine. [] This structural commonality suggests that modifications to the pyridine ring of the target compound, such as introducing substituents or exploring different substitution patterns, could be considered to modulate its properties and potential biological activity.

Compound Description: HTL22562 is a highly potent and selective CGRP receptor antagonist. It exhibits favorable pharmacokinetic properties and has been investigated as a potential clinical candidate for the acute treatment of migraine. []

Relevance: HTL22562 contains a piperidine ring, a structural motif also present in 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine. [] This shared structural element suggests that exploring modifications around the piperidine ring of the target compound, such as introducing different substituents or altering the ring size, could be a strategy to modulate its binding affinity and selectivity for potential biological targets.

2,2,2-Trichloroethyl 2-chloro-3-(4-chloro-2-methyl-1,3-oxazol-5-yl)-H-indole-1-carboxylate

Compound Description: This compound is the first synthetic example of an oxazolylindole with a chlorine atom at the ortho position of each ring and exhibits a twisted conformation due to steric hindrance between the rings. [, ]

Relevance: This compound shares the 2-methyl-1,3-oxazole moiety with 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine. [, ] This structural similarity suggests that modifications to the substituents or the introduction of steric hindrance around the oxazole ring could influence the conformation and potentially the biological activity of the target compound.

1-Butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamide

Compound Description: This compound displayed high anti-staphylococcus activity with a minimum inhibitory concentration (MIC) of 7.8 µg/ml. []

Relevance: This compound, like 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, contains an oxazole ring. [] The presence of a chlorine atom and a butyl group on this pyrrole-based compound offers insights into potential modifications that could be applied to the target compound. Exploring the effects of halogenation and alkyl chain additions on the target compound's structure could be a strategy for influencing its biological activity.

Compound Description: This compound exhibited high anti-staphylococcus activity, demonstrating an MIC of 7.8 µg/ml against reference strains. []

Relevance: Both this compound and 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine feature an oxazole ring within their structures. [] This structural commonality highlights the potential importance of the oxazole ring in conferring antimicrobial activity, suggesting that it could be a key pharmacophore.

5-сhloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide

Compound Description: This compound exhibited high antifungal activity (MIC = 7.8 µg/ml) against Candida albicans and Aspergillus niger reference strains. []

Relevance: This compound and 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine share the presence of an oxazole ring. [] The presence of chlorine atoms and a propyl group in this antifungal compound suggests potential modifications that could be investigated in the target compound.

Compound Description: This series of compounds was synthesized and evaluated for their antioxidant activity in an in vitro model of oxidative stress. The study investigated the effects of electron-donating and electron-withdrawing substituents on the phenyl ring. []

Relevance: Compounds in this series, like 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, contain a substituted phenyl ring. [] This structural similarity suggests that exploring the effects of different substituents on the phenyl ring of the target compound could be a viable strategy for modulating its electronic properties and potentially influencing its interaction with biological targets.

2-(2,5-Dimethylthiophen-3-yl)-3-(2-aryl-5-methyl-1,3-oxazol-4-yl)cyclopent-2-en-1-ones

Compound Description: These compounds are unsymmetrical photochromic diarylethenes, meaning they can change color upon exposure to light. []

Relevance: These compounds contain the 5-methyl-1,3-oxazole structure, while 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine contains the 2-methyl-1,3-oxazole structure. [] This structural similarity indicates that modifications at the 2- or 5- position of the oxazole ring, as well as the introduction of aryl substituents, could lead to compounds with interesting photochromic properties.

4-{3-Dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one (Compound 3)

Compound Description: Compound 3 is a key intermediate in synthesizing 1,4-dihydropyridine derivatives. It reacts with primary amines to form various substituted dihydropyridines. []

Relevance: Both Compound 3 and 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine share the 1,3-oxazol-5(4H)-one core. [] The variations in the substituents attached to this core in Compound 3 provide insights into the potential for derivatization of this scaffold. Exploring analogous modifications in the target compound could be valuable for investigating its chemical reactivity and potential synthetic applications.

5-{3-Dimethylamino-1-[2-(dimethyl-amino)vinyl]prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one (Compound 15)

Compound Description: Compound 15 is a versatile building block utilized in the synthesis of 1,4-dihydropyridine derivatives. [] Its reaction with primary amines leads to the formation of a series of dihydropyridine analogs. []

Relevance: While Compound 15 does not share the exact oxazole ring system found in 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, its use in constructing dihydropyridine derivatives highlights the broader context of heterocyclic chemistry and potential applications of related compounds. []

Compound Description: This compound was synthesized in eight steps with the goal of developing new therapeutic agents. []

Relevance: This compound, like 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, contains a piperidine ring. [] The inclusion of fluorine atoms and a dimethylamine group in this compound suggests potential modifications that could be explored in the target compound to influence its pharmacological properties.

Relevance: SB-235753 contains a piperidine ring with a benzyl substituent at the nitrogen atom, while 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine also possesses a piperidine ring but with a different substituent. [] This structural similarity suggests that the piperidine ring might be a common pharmacophore for interacting with biological targets.

Compound Description: This compound is a product of a diastereoselective 1,3-dipolar cycloaddition reaction between an N-benzyl-C-alkylnitrone and methyl crotonate. Its structure was confirmed by X-ray crystallography. []

Relevance: Although this compound does not directly share structural motifs with 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, the research it stems from emphasizes the significance of stereochemistry in determining the biological activity of compounds. []

4-(3-Chloro-2-fluoro-anilino)-7-methoxy-6-[[1-(n-methylcarbamoylmethyl)-piperidin-4-yl]oxy]quinazoline

Compound Description: This compound is a quinazoline derivative that has been investigated for its pharmaceutical properties. []

Relevance: While this compound is structurally distinct from 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, both compounds contain a piperidine ring. [] The presence of a piperidine ring in a variety of pharmaceutical compounds suggests it may be a useful scaffold for developing new drugs.

9-Methoxy and 9-Acetoxy-3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitriles

Compound Description: These compounds are benzo[f]chromene derivatives synthesized using a multi-step reaction. []

Relevance: These compounds, like 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, incorporate a methoxyphenyl group. [] The presence and position of methoxy groups in these molecules can influence their electronic properties and potential interactions with biological targets.

N-(3-aryl-4-benzoyl-1-oxo-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-yl)benz-and-acetamides

Compound Description: These compounds are a novel class of heterocycles formed by the cycloaddition of 2-acylmethyl-1H-benzimidazoles to 4-arylidene-1,3-oxazol-5-ones. []

Relevance: These compounds share the 1,3-oxazol-5-one core with 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, highlighting the versatility of this scaffold in constructing diverse heterocyclic systems. []

Compound Description: This compound is a zinc(II) complex characterized by X-ray crystallography, providing insights into its molecular structure and coordination geometry. []

Relevance: This compound features a piperidine ring, a structural motif also found in 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine. [] The presence of a piperidine ring in a metal complex suggests that exploring the coordination chemistry of the target compound with metal ions could be of interest.

2-Dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine

Compound Description: This compound exhibited potent dose-dependent vasodilator activity, making it a promising candidate for further research as a potential vasodilator drug. []

Relevance: While structurally different, the presence of a dichloromethyl group in this compound and its association with vasodilator activity could be of interest in the context of 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine. []

Compound Description: This compound demonstrated pronounced dose-dependent vasodilator activity and was identified as a promising candidate for further research as a potential vasodilator drug. []

Relevance: While this compound differs structurally from 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, its vasodilatory activity, attributed partly to the dichloromethyl group, offers a point of comparison. [] Exploring whether incorporating similar halogenated substituents into the target compound could influence its biological activity, particularly in relation to vasodilation.

1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl}-1H-1,3-benzimidazole

Compound Description: This compound's crystal structure, elucidated through X-ray diffraction, reveals key structural features, including the spatial arrangement of its benzimidazole, pyridine, and methylbenzene rings, as well as the presence of hydrogen bonds and π–π stacking interactions. []

Relevance: While this compound differs structurally from 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, the presence of a sulfonyl group and its potential role in influencing molecular conformation and interactions with biological targets are noteworthy. [] Understanding the influence of sulfonyl groups in similar compounds could provide insights into structure-activity relationships.

1,3-Dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines

Compound Description: This series of compounds was designed and synthesized as potent and selective antagonists for the A₂B adenosine receptor. []

Relevance: The research on these compounds emphasizes the importance of understanding the three-dimensional pharmacophore for A₂B adenosine receptor antagonism, particularly the role of the 8-pyrazolyl-xanthine structure. While 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine does not directly contain these features, the study highlights the value of exploring structure-activity relationships for target optimization. []

2-Chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734)

Compound Description: SSR504734 is a glycine transporter 1 (GlyT1) inhibitor that served as a starting point for designing more potent inhibitors. []

Relevance: Both SSR504734 and 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine possess a piperidine ring. [] This structural similarity suggests that exploring modifications around the piperidine ring, such as introducing substituents or exploring different substitution patterns, could be a viable strategy for modulating the target compound's interaction with potential biological targets, including GlyT1.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

Compound Description: Compound 7w is a potent GlyT1 inhibitor with a significantly improved potency compared to SSR504734. []

Relevance: Compound 7w and 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine share a piperidine ring as a common structural motif. [] Understanding how modifications to this ring, such as the introduction of a trifluoromethyl group in 7w, contribute to enhanced GlyT1 inhibitory activity could provide valuable insights for optimizing the target compound's biological profile.

N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (7a-p) and (8a-l)

Compound Description: These compounds are analogs of N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, synthesized and evaluated for their cytotoxicity and antiviral activity against various RNA and DNA viruses. They showed potent activity against yellow fever virus (YFV) and respiratory syncytial virus (RSV). []

Relevance: These compounds and 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine both feature a phenylsulfonyl group. [] This structural similarity suggests that the phenylsulfonyl group might play a crucial role in the biological activity of these compounds, potentially through interactions with viral proteins.

2-((3-Aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid (N70)

Compound Description: N70 is an inhibitor of the KDM5 family of histone lysine demethylases. [] It acts as an αKG-competitive inhibitor.

Relevance: Although N70 differs significantly in structure from 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, it highlights the potential of targeting histone-modifying enzymes for therapeutic purposes. []

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

Compound Description: PF-03716556 is a potent and selective acid pump antagonist investigated for treating gastroesophageal reflux disease (GERD). []

Relevance: While structurally different from 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, PF-03716556 highlights the importance of targeting specific biological pathways, such as acid secretion, for therapeutic benefit. []

5,6-Dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine (Revaprazan)

Compound Description: Revaprazan is an acid pump antagonist used in the treatment of GERD. [] It is known for its rapid onset of action and long duration of effect.

Relevance: While structurally dissimilar to 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, Revaprazan's mechanism of action as an acid pump antagonist highlights the therapeutic potential of targeting this pathway. []

5-Methoxy-2-{[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-sulfinyl}-benzimidazole (Omeprazole)

Compound Description: Omeprazole is a proton pump inhibitor that provides long-lasting reduction of stomach acid production. [] It is widely used to treat GERD, peptic ulcers, and other conditions associated with excessive gastric acid secretion.

Relevance: Although structurally different from 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, Omeprazole exemplifies the success of targeting the proton pump for treating acid-related disorders. []

Compound Description: These compounds are novel urea derivatives that contain a dioxaphosphepino[5,6-c]pyrazole ring system. [] They were synthesized and evaluated for their antimicrobial activity.

Relevance: Compound 8a-d and 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine both contain an aryl group with potential substitutions at the para position (phenyl/p-tolyl/4-methoxy phenyl /4-chlorophenyl vs. 3-methyl). [] This structural similarity suggests that the aryl group and its substitution pattern could influence the compounds' interactions with biological targets.

N-(1-((5-Nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphospheno[5,6-c]pyrazol-6-yl)morpholine/piper dine/4-methyl piperazine carboxamides (8e-g)

Compound Description: These compounds are carboxamide derivatives containing a dioxaphosphepino[5,6-c]pyrazole ring system. They were synthesized and tested for their antimicrobial properties. []

Relevance: Both these compounds and 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine share the presence of an aryl nitro group. [] This suggests that modifications or substitutions on this aryl nitro group could be explored to modulate the physicochemical or biological properties of the compounds.

1-(1-(Benzo[d]thiazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl) ureas (12a-d)

Compound Description: These compounds are urea derivatives characterized by a dioxaphosphepino[5,6-c]pyrazole ring system. []

Relevance: While these compounds are structurally distinct from 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, their synthesis and study highlight the ongoing exploration of diverse heterocyclic systems for potential pharmaceutical applications. []

N-(1-(Benzo[d]thiazol-2-ylmethyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5.6-c]pyrazol-6-yl)morpholine/piperidine/4-methyl piperazinecarboxamides (12e-g)

Compound Description: These compounds belong to a class of carboxamide derivatives featuring a dioxaphosphepino[5,6-c]pyrazole ring system. []

Relevance: While structurally different from 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine, the research on these compounds underscores the importance of exploring diverse chemical space and heterocyclic systems for potential pharmaceutical applications. []

1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime

Compound Description: This compound was synthesized and found to possess broad-spectrum antifungal activity. []

Relevance: This compound and 3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine share a substituted piperidine ring. [] This shared structural feature suggests that the piperidine ring, with its potential for diverse substitutions, could be a promising scaffold for designing compounds with antifungal activity.

Chalcones derivatized with 1-(2-quinolonyl)-1,2,3-triazoles

Compound Description: These compounds were synthesized using a click reaction between 4-azido-2-quinolones and either 1-phenyl-3-(4-propargyloxyphenyl)prop-2-en-1-one or 4-{[1-(2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzaldehydes. []

Properties

CAS Number

2640889-42-3

Product Name

3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine

IUPAC Name

2-methyl-4-[4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]-1,3-oxazole

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C22H25N3O4S/c1-16-13-23-10-7-22(16)29-14-18-8-11-25(12-9-18)30(26,27)20-5-3-19(4-6-20)21-15-28-17(2)24-21/h3-7,10,13,15,18H,8-9,11-12,14H2,1-2H3

InChI Key

RNQOGPGAVVYGMI-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=COC(=N4)C

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=COC(=N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.